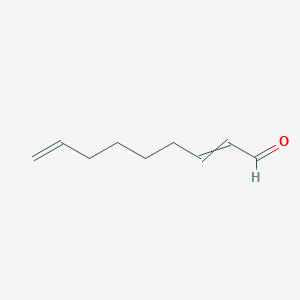
2(1H)-Naphthalenone, 3-bromo-1,1-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Naphthalenone, 3-bromo-1,1-dimethyl- is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a bromine atom and two methyl groups attached to the naphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Naphthalenone, 3-bromo-1,1-dimethyl- typically involves the bromination of 1,1-dimethyl-2-naphthalenone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually include maintaining a low temperature to control the reactivity of the bromine and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Naphthalenone, 3-bromo-1,1-dimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted naphthalenones with various functional groups.
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Scientific Research Applications
2(1H)-Naphthalenone, 3-bromo-1,1-dimethyl- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Naphthalenone, 3-bromo-1,1-dimethyl- involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Naphthalenone, 3-chloro-1,1-dimethyl-
- 2(1H)-Naphthalenone, 3-iodo-1,1-dimethyl-
- 2(1H)-Naphthalenone, 3-fluoro-1,1-dimethyl-
Uniqueness
2(1H)-Naphthalenone, 3-bromo-1,1-dimethyl- is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size, electronegativity, and ability to participate in specific chemical reactions make this compound particularly valuable in various research and industrial applications.
Properties
CAS No. |
105282-76-6 |
|---|---|
Molecular Formula |
C12H11BrO |
Molecular Weight |
251.12 g/mol |
IUPAC Name |
3-bromo-1,1-dimethylnaphthalen-2-one |
InChI |
InChI=1S/C12H11BrO/c1-12(2)9-6-4-3-5-8(9)7-10(13)11(12)14/h3-7H,1-2H3 |
InChI Key |
QBWOPDPBMNMCTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C=C(C1=O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






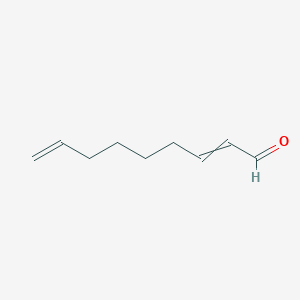

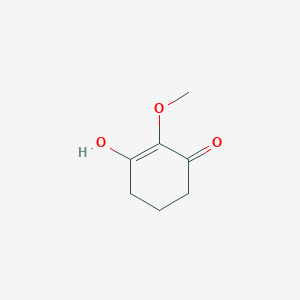
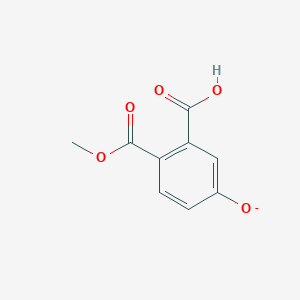
![Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol](/img/structure/B14331089.png)

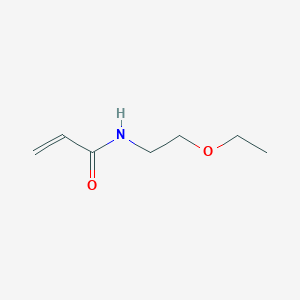
![Methyl 4-[(propan-2-yl)sulfanyl]butanoate](/img/structure/B14331109.png)

